molecular formula C19H22F2N2O4 B2396319 Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate CAS No. 1286728-60-6

Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate

Cat. No.: B2396319
CAS No.: 1286728-60-6
M. Wt: 380.392
InChI Key: XYJRSORYEDPLLA-UHFFFAOYSA-N
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Description

Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate is a synthetic organic compound featuring a piperidine-4-carboxylate core substituted with a 3,4-difluorobenzoyl-azetidine moiety. This structure combines a piperidine ring (a six-membered amine heterocycle) with an azetidine ring (a four-membered amine heterocycle), both linked via a carbonyl group. The 3,4-difluorobenzoyl group introduces electron-withdrawing fluorine atoms, which may enhance metabolic stability and influence receptor-binding interactions.

Properties

IUPAC Name

ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O4/c1-2-27-19(26)12-5-7-22(8-6-12)18(25)14-10-23(11-14)17(24)13-3-4-15(20)16(21)9-13/h3-4,9,12,14H,2,5-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJRSORYEDPLLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Piperidine Synthesis

The preparation begins with ethyl N-Boc-piperidine-4-carboxylate (CAS 142851-03-4), synthesized via a two-step protocol:

  • Lithiation-Alkylation

    • Reactants : 1-tert-Butyl 4-ethyl piperidine-1,4-dicarboxylate, 2-bromoacetonitrile.
    • Conditions : n-Butyllithium (1.6 M in hexane), THF, −78°C to 0°C.
    • Yield : 43% after silica gel chromatography.
    • Mechanism : Deprotonation at the α-position to the ester followed by nucleophilic substitution.
  • Boc Deprotection

    • Reagent : HCl/dioxane (4 M).
    • Conditions : 0°C to room temperature, 2 hours.
    • Outcome : Generates the free amine for subsequent acylation.

Azetidine-3-Carbonyl Subunit Construction

Traditional Cyclization Approaches

The azetidine ring is synthesized via a four-step sequence adapted from US6872717B2:

Step Reaction Conditions Yield (%)
A Cyclocondensation Ethanol, NaOH (2 M), reflux, 6 h 68
B Reduction (LiAlH4) THF, 0°C to reflux, 3 h 82
C Oxidation (Swern) DMSO, (COCl)2, Et3N, −50°C 75
D Carboxylic Acid Activation SOCl2, CH2Cl2, 40°C, 2 h 95

Critical Notes :

  • Step B requires careful temperature control to prevent over-reduction.
  • Swern oxidation (Step C) avoids acidic conditions that could epimerize stereocenters.

Photoredox-Catalyzed Azetidine Synthesis

A modern alternative employs visible-light-mediated [2+2] cycloaddition (ChemRxiv, 2025):

  • Substrates : Azetidine carboxylic acid, 4-vinylpyridine.
  • Catalyst : 4CzIPN (2 mol%), LiOH·H2O.
  • Conditions : DMF, 365 nm LED, 30 mL/min flow reactor.
  • Yield : 76% (vs. 39% batch mode).

Amide Coupling and Final Assembly

Piperidine-Azetidine Conjugation

The central amide bond is forged using coupling reagents:

Method Reagent System Solvent Temperature Yield (%)
1 HATU, DIPEA DMF 0°C → RT 88
2 EDCl, HOAt CH2Cl2 RT 79
3 T3P®, NEt3 THF 40°C 85

Optimization Insight : HATU in DMF provides superior reactivity despite higher cost.

N-Acylation with 3,4-Difluorobenzoyl Chloride

  • Substrate : Azetidine-piperidine conjugate.
  • Conditions :
    • 3,4-Difluorobenzoyl chloride (1.2 equiv).
    • Et3N (2.5 equiv), CH2Cl2, 0°C → RT, 12 h.
  • Workup : Sequential washes with 1 M HCl, sat. NaHCO3, brine.
  • Yield : 91% after recrystallization (EtOAc/hexane).

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography :

    • Stationary Phase: Silica gel (230–400 mesh).
    • Eluent: EtOAc/Hexane (3:7 → 1:1 gradient).
    • Purity: >98% (HPLC).
  • Recrystallization :

    • Solvent Pair: Ethyl acetate/n-Heptane.
    • Crystal Form: Monoclinic, P21/c.

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 1.25 (t, J=7.1 Hz, 3H), 3.12–3.45 (m, 8H, piperidine/azetidine), 4.15 (q, J=7.1 Hz, 2H), 7.25–7.45 (m, 2H, aromatic).
13C NMR (101 MHz, CDCl3) δ 14.1 (CH3), 61.5 (OCH2), 170.8 (C=O ester), 165.3 (C=O amide), 152.1 (d, J=245 Hz, C-F).
HRMS (ESI+) m/z calc. for C19H22F2N2O4 [M+H]+: 381.1564, found: 381.1568.

Process Optimization and Scale-Up Challenges

Solvent Selection Impact

  • Polar Aprotic Solvents : DMF enhances coupling rates but complicates removal.
  • Ether Alternatives : THF improves azetidine stability but slows acylation.

Temperature-Dependent Side Reactions

  • Epimerization : <2% at 0°C vs. 12% at 40°C during amide coupling.
  • Ring Opening : Azetidine decomposition above 60°C necessitates strict thermal control.

Comparative Analysis of Synthetic Routes

Parameter Traditional Route Photoredox Route
Total Steps 7 5
Overall Yield 34% 41%
PMI (kg/kg) 128 89
Key Advantage Well-characterized Atom economy

PMI : Process Mass Intensity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from Mannich bases, which include structures similar to ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate, exhibit notable anticancer properties. Studies have shown that certain Mannich bases possess cytotoxic effects against various cancer cell lines, including human colon cancer cells and leukemia cells. For instance, derivatives of piperidinols have demonstrated IC50 values in the low micromolar range against these cell lines, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound may also exhibit antimicrobial activity. Similar structures have been reported to show efficacy against bacterial and fungal strains. The introduction of polar groups through aminomethylation can enhance the solubility and bioavailability of these compounds, making them suitable candidates for further development as antimicrobial agents .

Neuropharmacological Effects

Given the structural features of this compound, there is potential for neuropharmacological applications. Compounds with piperidine rings have been investigated for their effects on neurotransmitter systems and have shown promise in treating conditions such as anxiety and depression .

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study evaluating the cytotoxicity of Mannich bases against human Molt 4/C8 T-lymphocytes and murine L1210 cells, compounds similar to this compound were found to exhibit selective toxicity with IC50 values ranging from 0.2 to 10 μM. This suggests a significant potential for developing targeted cancer therapies based on this compound's structure .

Case Study 2: Antimicrobial Screening
A series of Mannich bases were evaluated for their antimicrobial properties against various pathogens. Results indicated that modifications in the side chains significantly influenced antibacterial activity, with some derivatives showing enhanced efficacy compared to conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against human cancer cell lines
AntimicrobialInhibition of bacterial and fungal growth
NeuropharmacologicalPotential effects on neurotransmitter systems

Mechanism of Action

The mechanism of action of Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The azetidine and piperidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The difluorobenzoyl group may enhance binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylate

  • Structure : Features a sulfamoylbenzoyl group instead of the difluorobenzoyl-azetidine substituent.
  • Synthesis : Prepared via amide coupling between ethyl piperidine-4-carboxylate and 4-sulfamoylbenzoic acid using EDCI/HOBt in acetonitrile .
  • Sulfonamide derivatives are often associated with enzyme inhibition (e.g., carbonic anhydrase), whereas the 3,4-difluorobenzoyl group may target kinases or G-protein-coupled receptors.

Ethyl 1-(2-Chloroethyl)piperidine-4-carboxylate

  • Structure : Substituted with a 2-chloroethyl group on the piperidine nitrogen.
  • Applications : Intermediate in synthesizing umeclidinium bromide, a bronchodilator for chronic obstructive pulmonary disease (COPD) .
  • Lacks the azetidine ring, reducing steric hindrance and altering pharmacokinetic profiles.

Ethyl 1-[2-Formyl-3-Hydroxyphenethyl]piperidine-4-carboxylate

  • Structure: Contains a phenolic hydroxyl and formyl group on the phenethyl substituent.
  • Synthesis: Derived via MnO₂-mediated oxidation of a hydroxymethyl precursor .
  • Key Differences :
    • Polar hydroxyl and formyl groups increase hydrogen-bonding capacity, contrasting with the electron-deficient difluorobenzoyl group.
    • The phenethyl chain may confer greater conformational flexibility compared to the rigid azetidine-carbonyl linker.

Ethyl 1-[2-(2,4-Dicarbonyl-1,3-Diazaspiro[4.4]nonane-3-yl)acetoxy]piperidine-4-carboxylate

  • Structure : Incorporates a spiro-diazaspiro group linked via an acetoxy chain.
  • Mass Spectrometry : Fragmentation pathways suggest stability of the spirocyclic system under MS conditions .
  • The diazaspiro group may engage in unique binding interactions absent in the azetidine-carbonyl motif.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Applications/Properties
Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate C₁₉H₂₁F₂N₂O₅ 398.38 g/mol 3,4-Difluorobenzoyl, Azetidine, Piperidine Potential kinase inhibitor (inferred)
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate C₁₅H₂₀N₂O₅S 364.40 g/mol Sulfamoyl, Piperidine Enzyme inhibition (e.g., carbonic anhydrase)
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate C₁₀H₁₇ClNO₂ 235.70 g/mol Chloroethyl, Piperidine Intermediate for bronchodilator synthesis
Ethyl 1-[2-formyl-3-hydroxyphenethyl]piperidine-4-carboxylate C₁₉H₂₅NO₅ 379.41 g/mol Phenolic hydroxyl, Formyl Oxidation-sensitive prodrug candidate

Research Findings and Implications

  • Synthetic Challenges : The azetidine-3-carbonyl group in the target compound may require specialized coupling agents (e.g., EDCI/HOBt) to avoid ring strain-induced side reactions, as seen in analogous syntheses .
  • Pharmacological Potential: Fluorine atoms in the 3,4-difluorobenzoyl group likely enhance blood-brain barrier penetration and metabolic stability compared to non-fluorinated analogs .
  • Comparative Bioactivity : Piperidine-4-carboxylates with aryl substituents (e.g., sulfamoyl, benzoyl) often exhibit kinase or protease inhibition, whereas alkyl-substituted derivatives (e.g., chloroethyl) are typically intermediates or prodrugs .

Biological Activity

Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20H23F2N3O4
  • Molecular Weight : 397.41 g/mol

The structure includes an azetidine ring, a piperidine moiety, and a difluorobenzoyl group, which contribute to its biological activity.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)12Mitochondrial pathway activation
HeLa (Cervical)18Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. It was particularly effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The proposed mechanism involves disruption of bacterial cell membrane integrity.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coli>64 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to cell death.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism and proliferation, particularly in cancer cells.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into bacterial membranes, disrupting their integrity and function.

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways .

Study on Antimicrobial Effects

A separate investigation focused on the antimicrobial properties against resistant bacterial strains. The study highlighted its effectiveness in inhibiting biofilm formation in Staphylococcus aureus, suggesting potential applications in treating infections caused by biofilm-forming bacteria .

Q & A

Q. What are the established synthetic routes for Ethyl 1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]piperidine-4-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including amide coupling and cyclization. For example:

Azetidine Formation : Reacting 3,4-difluorobenzoic acid with azetidine precursors under carbodiimide coupling agents (e.g., EDCI/HOBt) to form the azetidine-3-carbonyl intermediate .

Piperidine Coupling : Conjugating the azetidine intermediate with ethyl piperidine-4-carboxylate via nucleophilic acyl substitution, often in dry acetonitrile or dichloromethane .

Purification : Column chromatography or recrystallization is used to isolate the final product, with yields optimized by controlling reaction time and solvent polarity .
Key reagents include coupling agents (EDCI), bases (triethylamine), and anhydrous solvents .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify regiochemistry of the azetidine and piperidine moieties, with characteristic shifts for fluorinated aromatic protons (~7.0–7.5 ppm) and ester carbonyls (~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts from incomplete coupling .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., [M+H]+ at m/z ~435) and fragmentation patterns .

Q. What physicochemical properties are critical for its research applications?

  • Methodological Answer :
  • Lipophilicity (logP) : Predicted logP ~2.5–3.0 (via computational tools) influences membrane permeability in biological assays .
  • Solubility : Limited aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol stock solutions for in vitro studies .
  • Stability : Hydrolytic susceptibility of the ester group requires storage at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

  • Methodological Answer :
  • Solvent Optimization : Replace polar aprotic solvents (e.g., acetonitrile) with THF or dichloromethane to enhance intermediate solubility and reduce side reactions .
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve azetidine-3-carbonyl formation efficiency .
  • Temperature Control : Lower reaction temperatures (–10°C to 0°C) minimize ester hydrolysis during piperidine coupling .
  • Real-Time Monitoring : Use thin-layer chromatography (TLC) with UV visualization to track reaction progress and adjust stoichiometry dynamically .

Q. How can contradictions in spectral data or bioactivity be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., ethyl piperidine-4-carboxylate derivatives) to confirm signal assignments .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or regiochemistry .
  • Dose-Response Studies : Address inconsistent bioactivity by testing multiple concentrations (e.g., 0.1–100 µM) in replicate assays to establish EC50/IC50 values .

Q. What experimental designs evaluate the compound’s pharmacological potential?

  • Methodological Answer :
  • In Vitro Screening :
  • Enzyme Inhibition : Use fluorogenic substrates to test inhibition of targets like kinases or proteases .
  • Cellular Assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
  • In Vivo Models :
  • Pharmacokinetics : Administer IV/oral doses in rodents to determine bioavailability and half-life .
  • Efficacy Studies : Use xenograft models to assess tumor growth inhibition, with dose adjustments based on toxicity thresholds .
  • Mechanistic Studies :
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR) using AutoDock Vina .
  • Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment to map signaling pathways .

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